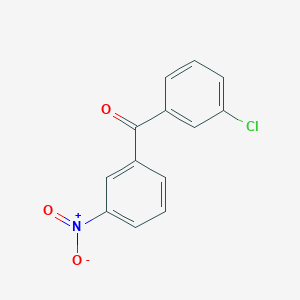

3-Chloro-3'-nitrobenzophenone

Description

Contextual Significance of Substituted Benzophenones in Organic Chemistry

Substituted benzophenones represent a vital class of compounds in organic chemistry due to their versatile nature as synthetic intermediates and their presence in a wide array of biologically active molecules. wikipedia.orgmq.edu.au The benzophenone (B1666685) scaffold is considered a ubiquitous structure in the field of medicinal chemistry. mq.edu.au These compounds serve as foundational building blocks for the synthesis of more complex chemical entities. For instance, 2-amino-5-chlorobenzophenone (B30270) is a key precursor in the production of benzodiazepines, a class of psychoactive drugs. wikipedia.org Furthermore, derivatives like 4,4'-difluorobenzophenone (B49673) are utilized in the generation of high-performance polymers such as PEEK. wikipedia.org

The structural diversity of naturally occurring and synthetic benzophenones is vast, with over 300 natural variations known. wikipedia.org This diversity, arising from different substituents on the phenyl rings, leads to a broad spectrum of biological activities, making them a focal point for drug discovery and development. wikipedia.orgmq.edu.au

Historical Development of Benzophenone Derivatives Research

The journey into benzophenone chemistry began in 1874 with an early report on the parent compound, benzophenone, by Carl Graebe. wikipedia.orgtandfonline.com A pivotal moment in the synthesis of its derivatives came in 1877 with the development of the Friedel-Crafts reactions by Charles Friedel and James Crafts. wikipedia.orgsigmaaldrich.com The Friedel-Crafts acylation, in particular, provided a straightforward method to attach acyl groups to aromatic rings, becoming a fundamental technique for preparing benzophenones from an arene and an acyl chloride or anhydride. sigmaaldrich.comorganic-chemistry.org

Initial research focused on the synthesis and basic reactivity of benzophenone itself. Over time, scientific inquiry expanded significantly, exploring the synthesis of a multitude of substituted benzophenones. cdnsciencepub.comacs.org This evolution was driven by the desire to create molecules with specific electronic and steric properties for various applications, including pharmaceuticals, polymers, and photochemistry. wikipedia.orgnih.gov The development of new synthetic methods and catalytic systems continues to refine and expand the toolbox for creating novel benzophenone derivatives.

Scope and Objectives of Academic Inquiry into Chloronitrobenzophenones

Academic research into chloronitrobenzophenones, such as 3-Chloro-3'-nitrobenzophenone, is primarily centered on their role as intermediates in organic synthesis. The presence of both a chloro and a nitro group on the benzophenone framework imparts specific reactivity that chemists can exploit to build more elaborate molecules.

The main objectives of this academic inquiry include:

Exploring Synthetic Utility: Researchers investigate how the chloro and nitro groups can be chemically transformed. The chlorine atom can be a site for nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amine, which can then undergo a wide range of further reactions.

Developing New Molecules: A primary goal is to use these compounds as starting materials for the synthesis of novel compounds, particularly nitrogen-containing heterocycles, which are common structures in pharmaceuticals and agrochemicals. cymitquimica.com For example, related compounds like (4-chloro-3-nitrophenyl)(4-fluorophenyl)methanone serve as intermediates in the manufacture of the anthelmintic drug Flubendazole. ganeshremedies.com

Investigating Reaction Mechanisms: Understanding the mechanisms of reactions involving chloronitrobenzophenones allows for the optimization of reaction conditions and the prediction of product outcomes.

The overarching aim is to leverage the unique chemical properties of these disubstituted benzophenones to facilitate the efficient construction of complex and valuable chemical targets. google.comchembk.com

Overview of Key Research Areas Pertaining to this compound

Specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature. However, its availability from various chemical suppliers indicates its utility as a building block in chemical synthesis. chemicalbook.com The key research area for this compound is, therefore, its application as a synthetic intermediate.

The research applications of this compound can be inferred from the reactivity of its functional groups:

Intermediate for Heterocycle Synthesis: Similar to its analogue, 4-chloro-4'-methyl-3-nitrobenzophenone, it is likely used in the preparation of nitrogen-containing heterocycles. cymitquimica.com The reduction of the nitro group to an amine, followed by intramolecular reactions or reactions with other reagents, can lead to the formation of various ring systems.

Precursor for Biologically Active Molecules: The benzophenone scaffold is a known pharmacophore. mq.edu.au Research may involve using this compound as a starting point to synthesize new compounds for biological screening, aiming to discover novel therapeutic agents. The chloro and nitro substituents provide handles for molecular modification to explore structure-activity relationships.

While dedicated studies on this specific isomer are not prominent, the well-established chemistry of substituted benzophenones provides a clear framework for its potential applications in synthetic and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEBFYZMMWAODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641506 | |

| Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494203-12-2 | |

| Record name | (3-Chlorophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 3 Nitrobenzophenone

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of benzophenones is a well-studied area of organic photochemistry, characterized by the formation of an excited triplet state that can participate in various reactions. The introduction of substituents, such as a chloro and a nitro group in 3-Chloro-3'-nitrobenzophenone, significantly modulates its electronic and, consequently, its photochemical properties.

Triplet Excited State Formation and Characterization

Upon absorption of ultraviolet light, benzophenone (B1666685) and its derivatives typically undergo efficient intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a more stable triplet excited state (T₁). This process is highly efficient for benzophenone itself, with a quantum yield of intersystem crossing approaching unity. The T₁ state of benzophenone is characterized as a (n,π) triplet, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an anti-bonding π-orbital. This (n,π*) character is crucial for its photochemical reactivity.

Hydrogen Atom Abstraction Mechanisms in Substituted Benzophenones

A hallmark reaction of the benzophenone (n,π) triplet state is its ability to abstract a hydrogen atom from a suitable donor, a process central to its use as a photosensitizer. hku.hkchemicalbook.com This reactivity is attributed to the radical-like character of the oxygen atom in the (n,π) excited state.

For substituted benzophenones, the efficiency of hydrogen abstraction is influenced by the electronic effects of the substituents. Electron-withdrawing groups are generally expected to enhance the photoreduction activity. hku.hk Studies on 3-chlorobenzophenone (B110928) have shown that it undergoes hydrogen abstraction from solvents like isopropyl alcohol, leading to the formation of a ketyl radical. hku.hk The rate constants for hydrogen abstraction by benzophenone triplets from various substrates have been extensively measured. For example, the rate constants for hydrogen abstraction by the triplet excited state of benzophenone from different alcohols and ethers have been reported. copernicus.orgelsevierpure.com While a specific rate constant for this compound is not available, the presence of both a chloro and a nitro group, both being electron-withdrawing, would be expected to maintain or enhance the hydrogen abstracting ability of the triplet state, provided the lowest excited state remains (n,π*) in character.

Electron Transfer Processes and Radical Intermediates

In addition to hydrogen abstraction, the excited triplet state of benzophenones can also engage in electron transfer processes, acting as an electron acceptor. The electron-withdrawing nature of the chloro and nitro substituents in this compound would make it a better electron acceptor compared to unsubstituted benzophenone.

Influence of Halogen and Nitro Substituents on Photosensitization

The chloro and nitro substituents exert a significant influence on the photosensitizing properties of the benzophenone core. These influences are primarily electronic in nature.

Chloro Substituent: The chloro group is an electron-withdrawing group via the inductive effect, but a weak deactivating group in electrophilic aromatic substitution due to the opposing resonance effect of its lone pairs. In the context of the benzophenone triplet state, the inductive electron withdrawal is expected to increase the electrophilicity of the carbonyl oxygen, thus potentially enhancing its hydrogen abstraction ability. hku.hk Studies on 3-chlorobenzophenone support that it maintains a reactive triplet state capable of hydrogen abstraction. hku.hkchemicalbook.com

Nitro Substituent: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. Its presence significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule easier to reduce. This has a pronounced effect on the electrochemical properties (see section 3.2). Photochemically, the nitro group can introduce new deactivation pathways for the excited state and can also be the site of photochemical reactions itself. For instance, nitroaromatic compounds can undergo photoreduction. The presence of the nitro group in 3-nitrobenzophenone (B1329437) makes it useful as a photoinitiator in polymerization reactions. ontosight.ai

The combined effect of both a chloro and a nitro group in the meta positions of the two phenyl rings is expected to result in a molecule with a highly electron-deficient carbonyl group and a low-lying LUMO, making it a potent photosensitizer and electron acceptor.

Electrochemical Reduction Pathways

The electrochemical reduction of benzophenones typically proceeds in two successive one-electron steps in aprotic solvents. mdpi.comutexas.edu The first step is generally a reversible reduction to form a stable radical anion, and the second, often irreversible, step yields a dianion which is a strong base. utexas.educdnsciencepub.com

Analysis of One-Electron Reduction Potentials

The one-electron reduction potential is a crucial parameter that quantifies the ease with which a molecule accepts an electron. For substituted benzophenones, this potential is highly sensitive to the nature and position of the substituents. Electron-withdrawing groups make the reduction more favorable, shifting the reduction potential to less negative values. mdpi.comresearchgate.net

While the specific one-electron reduction potential for this compound is not documented in the searched literature, we can infer the combined effects of the chloro and nitro substituents.

Effect of the Chloro Group: Halogenated benzophenones have been studied electrochemically. The radical anions of some chlorobenzophenones are known to be relatively stable. researchgate.net For example, the radical anion of 3-chlorobenzophenone has a cleavage rate constant of approximately 10⁻² s⁻¹ or less in dimethylformamide (DMF), indicating its relative stability on the cyclic voltammetry timescale. researchgate.net

Effect of the Nitro Group: The nitro group has a profound effect on the reduction potential. Studies on nitro-substituted aromatic compounds, including nitrobenzenes and nitrobenzophenones, show that they are reduced at significantly less negative potentials compared to their unsubstituted counterparts. researchgate.netiiste.org For instance, 4-nitrobenzophenone (B109985) is reduced to a stable radical anion and then to a dianion in tetrahydrofuran. cdnsciencepub.com

Based on these individual effects, it can be predicted that this compound will have a one-electron reduction potential that is significantly less negative than that of unsubstituted benzophenone. The presence of two electron-withdrawing groups will stabilize the resulting radical anion.

The following table provides a qualitative comparison of the expected reduction potentials based on the effects of the substituents.

| Compound | Substituents | Expected Relative One-Electron Reduction Potential |

| Benzophenone | None | Baseline |

| 3-Chlorobenzophenone | One electron-withdrawing group | Less negative than benzophenone |

| 3-Nitrobenzophenone | One strong electron-withdrawing group | Significantly less negative than benzophenone |

| This compound | Two electron-withdrawing groups | Expected to be the least negative among the listed |

This enhanced ease of reduction makes this compound a potent electron acceptor, a property that is central to its chemical reactivity.

Stability and Reactivity of Radical Anions

The addition of an electron to an aromatic nitro compound, such as this compound, yields a radical anion. kyoto-u.ac.jp The stability and reactivity of these species are of significant interest in understanding electron transfer processes.

Electron Spin Resonance (ESR) studies on radical anions of various nitrobenzophenones reveal that the unpaired electron is primarily localized on the nitro-substituted phenyl ring. kyoto-u.ac.jp This localization is attributed to the strong electron-withdrawing nature of the nitro group, which effectively stabilizes the negative charge and the radical character. In the case of this compound, the free spin is expected to have the highest density on the 3'-nitrophenyl portion of the molecule, with minimal delocalization onto the 3-chlorophenyl ring. kyoto-u.ac.jp The stability of such radical anions can be substantial, often persisting for hours in aprotic, oxygen-free conditions.

The reactivity of the radical anion is closely linked to its stability. These species are key intermediates in certain reactions, such as the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, although this is more common for substrates where a good leaving group is present on the activated ring.

Correlation between Reduction Potentials and Electronic Structure

The electronic structure of this compound, specifically the presence of two electron-withdrawing groups (EWG), has a direct impact on its electrochemical properties, such as its reduction potential. The reduction potential is a measure of the compound's ability to accept an electron.

Both the chloro and nitro groups decrease the electron density of the aromatic system, making the molecule more susceptible to reduction. The nitro group, in particular, has a profound effect. Consequently, the first reduction potential of this compound is expected to be significantly less negative than that of the parent benzophenone molecule. This ease of reduction is a direct consequence of the stabilization of the resulting radical anion by the EWGs.

Table 1: Expected Trends in First Reduction Potentials

| Compound | Substituents | Expected Relative Reduction Potential | Rationale |

| Benzophenone | None | Baseline | Parent molecule for comparison. |

| 3-Chlorobenzophenone | -Cl (EWG) | Less negative than benzophenone | Inductive withdrawal by chlorine stabilizes the anion. |

| 3-Nitrobenzophenone | -NO₂ (Strong EWG) | Significantly less negative than benzophenone | Strong resonance and inductive withdrawal by the nitro group provide significant stabilization. chemicalbook.com |

| This compound | -Cl, -NO₂ (Two EWGs) | Most easily reduced (least negative potential) | Additive electron-withdrawing effects further stabilize the radical anion. |

Nucleophilic and Electrophilic Aromatic Substitution Reactivity

The reactivity of the two distinct phenyl rings in this compound towards substitution reactions is governed by the electronic effects of their respective substituents and the deactivating nature of the central carbonyl group.

The phenyl ring substituted with the chlorine atom is strongly deactivated towards electrophilic aromatic substitution (EAS). chemicalnote.com The carbonyl group is a powerful deactivating meta-director, and the chlorine atom is a deactivating ortho-, para-director. Since both groups deactivate the ring, harsh conditions would be required for any EAS reaction, with substitution, if any, being directed by the competing influences of the two groups.

This ring is also generally unreactive towards nucleophilic aromatic substitution (SNAr). The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen) to stabilize the negatively charged Meisenheimer intermediate. nptel.ac.inmasterorganicchemistry.comlibretexts.org In this compound, the activating nitro group is on the other ring, and thus does not provide the necessary stabilization for a nucleophile to displace the chlorine atom. wikipedia.org

The nitrated phenyl ring is even more strongly deactivated towards electrophilic substitution than the chlorinated ring due to the potent deactivating nature of the nitro group. Friedel-Crafts reactions, for instance, are generally unsuccessful on strongly deactivated rings. vedantu.com

Conversely, the nitro group activates the ring for nucleophilic attack. nptel.ac.inmasterorganicchemistry.com However, for a classic SNAr substitution to occur, a suitable leaving group must be present on this ring at a position ortho or para to the nitro group. Since the nitrated ring in this compound only bears hydrogen atoms apart from the benzoyl group, it does not undergo typical SNAr reactions. Displacement of a hydride ion is possible but requires exceptionally strong nucleophiles and specific conditions. nptel.ac.in

Cycloaddition and Condensation Reactions Involving the Carbonyl Moiety

The carbonyl group of this compound is a key site for reactivity, participating in various condensation and cycloaddition reactions typical of ketones.

Condensation Reactions: The carbonyl carbon is electrophilic and can react with a wide range of nucleophiles.

With Amine Derivatives: It can undergo condensation reactions with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in synthetic chemistry for creating new C=N bonds. tsijournals.com

Knoevenagel and Reformatsky Reactions: Condensation with compounds containing active methylene (B1212753) groups (Knoevenagel condensation) or with organozinc reagents derived from α-halo esters (Reformatsky reaction) can occur, leading to the formation of new carbon-carbon bonds at the carbonyl carbon. cdnsciencepub.comrsc.org Studies on substituted benzophenones have shown that while many undergo these reactions, strongly deactivating groups can sometimes hinder the process. cdnsciencepub.com

Cycloaddition Reactions: The carbonyl group can act as a dipolarophile or participate in photochemical cycloadditions.

[3+2] Cycloadditions: Azomethine ylides can react with the C=O bond of benzophenones in [3+2] cycloaddition reactions to yield five-membered oxazolidine (B1195125) heterocycles. mdpi.com

[2+2] Photocycloadditions (Paternò–Büchi reaction): Upon UV irradiation, the benzophenone carbonyl group can be excited to a triplet state, which then undergoes a [2+2] cycloaddition with alkenes to form four-membered oxetane (B1205548) rings. acs.orgnih.govcolumbia.edu This reaction is a well-established method for synthesizing oxetanes.

Thermal Degradation and Stability Studies

The thermal stability of this compound is an important parameter for its safe handling and storage. While specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this exact isomer is limited, predictions and comparisons to analogous structures provide insight.

Nitroaromatic compounds are known to be energetic materials that can decompose exothermically. akjournals.comdtic.mildtic.milosti.gov The decomposition mechanism often involves the cleavage of the C-NO₂ bond or intramolecular rearrangement, especially at elevated temperatures. dtic.mil Studies on nitrobenzoic acid isomers, for instance, show significant exothermic decomposition, with the onset temperature and energy release being dependent on the isomer structure. scielo.br The presence of both a nitro group and a halogen may influence the decomposition pathway and thermal hazard characteristics.

Table 2: Physical and Thermal Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO₃ | chemicalbook.com |

| Molecular Weight | 261.66 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 419.8 ± 30.0 °C | chemicalbook.com |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | chemicalbook.com |

Advanced Spectroscopic Characterization and Analytical Methodologies for Complex Organic Compounds

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For 3-Chloro-3'-nitrobenzophenone, these methods are essential for confirming the presence of the carbonyl, nitro, and chloro groups, as well as characterizing the aromatic rings.

The IR spectrum is expected to show strong, characteristic absorption bands. The carbonyl (C=O) group's stretching vibration typically appears as a prominent peak. For analogous benzophenones, this peak is observed in the range of 1650-1670 cm⁻¹. Specifically, 3-Nitrobenzophenone (B1329437) exhibits a C=O stretch at 1655 cm⁻¹. rsc.org The nitro group (NO₂) gives rise to two distinct, strong absorptions: an asymmetric stretch usually found around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. rsc.org For 3-Nitrobenzophenone, these are seen at 1537 cm⁻¹ and 1351 cm⁻¹, respectively. rsc.org The C-Cl stretch for a chlorobenzene (B131634) derivative typically appears in the 700-800 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are expected between 1400 and 1600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring-breathing modes, are often strong in the Raman spectrum, providing structural confirmation. The symmetric stretch of the nitro group is also typically Raman active.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Stretch | ~1665 | Strong (IR) |

| NO₂ | Asymmetric Stretch | ~1535 | Strong (IR) |

| NO₂ | Symmetric Stretch | ~1350 | Strong (IR), Medium (Raman) |

| C-Cl | Stretch | ~750 | Medium-Strong (IR) |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Variable |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule, providing detailed information about connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aromatic region, typically between δ 7.4 and 8.7 ppm. The molecule has eight distinct aromatic protons. The electron-withdrawing nature of the nitro group causes protons on its ring (H-2', H-4', H-5', H-6') to be more deshielded (shifted downfield) compared to the protons on the chloro-substituted ring. The proton at the C-2' position, being ortho to the nitro group, is expected to be the most downfield, likely appearing as a triplet or a narrow multiplet around δ 8.6-8.7 ppm, similar to the signal observed for 3-Nitrobenzophenone (δ 8.62). rsc.org The other protons on the nitro-substituted ring would likely appear as a doublet of doublets and a triplet between δ 7.7 and 8.5 ppm. rsc.org The four protons on the 3-chlorophenyl ring would resonate slightly more upfield, with their chemical shifts and splitting patterns (multiplets) dictated by the combined electronic effects of the chlorine atom and the benzoyl group.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2' | ~8.65 | t |

| H-4', H-6' | ~8.45 | m |

| H-5' | ~7.80 | t |

| H-2, H-4, H-5, H-6 | 7.40 - 7.80 | m |

Note: 'm' denotes multiplet, 't' denotes triplet. Assignments are predictive.

The ¹³C NMR spectrum should display 13 distinct signals, one for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift around δ 193-195 ppm, consistent with values for substituted benzophenones like 3-Nitrobenzophenone (δ 194.20 ppm). rsc.org The carbon directly attached to the nitro group (C-3') is expected around δ 148 ppm, while the carbon bonded to the chlorine atom (C-3) would also be significantly shifted. The remaining ten aromatic carbons will appear in the δ 124-140 ppm range. The quaternary carbons (C-1, C-1', C-3, C-3') will generally show lower intensity signals compared to the protonated carbons.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O | ~194 |

| C-3' (C-NO₂) | ~148 |

| C-1, C-1', C-3 | 135 - 140 |

| Aromatic CH | 124 - 134 |

Note: These are predicted values based on analogs.

While one-dimensional NMR provides foundational data, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals in a complex molecule like this compound. nih.govtandfonline.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly delineate the four-spin system of the 3-chlorophenyl ring and the separate four-spin system of the 3-nitrophenyl ring, confirming the intra-ring proton connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. By combining the information from ¹H NMR and HSQC, each protonated carbon in the aromatic rings can be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds. Key HMBC correlations would include those from the protons ortho to the carbonyl group (H-2, H-6, H-2', H-6') to the carbonyl carbon (C=O), unequivocally linking the two aromatic rings to the central ketone. Further correlations from protons to the quaternary carbons (C-Cl and C-NO₂) would confirm the substituent positions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through analysis of its fragmentation patterns.

In EI-MS, the molecular formula C₁₃H₈ClNO₃ dictates a monoisotopic mass of 261.02 g/mol . The mass spectrum would exhibit a characteristic molecular ion peak (M⁺) at m/z 261. Due to the natural abundance of the ³⁷Cl isotope, a prominent M+2 peak at m/z 263 would also be observed, with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom.

The fragmentation of benzophenones under EI conditions is well-documented and typically involves cleavage at the bonds adjacent to the carbonyl group. nih.gov The primary fragmentation pathways for this compound would be expected to produce key fragment ions that are diagnostic of the two different substituted rings.

Expected Fragmentation Pathways:

Formation of Acylium Ions: Cleavage of the C-C(O)-C bonds would lead to the formation of two primary acylium ions:

3-chlorobenzoyl cation: [C₇H₄ClO]⁺ at m/z 139.

3-nitrobenzoyl cation: [C₇H₄NO₃]⁺ at m/z 150.

Loss of Substituents: Fragmentation can also occur via the loss of the substituents from the molecular ion:

Loss of NO₂: [M - NO₂]⁺ at m/z 215.

Loss of Cl: [M - Cl]⁺ at m/z 226.

Formation of Substituted Phenyl Cations: Subsequent loss of carbon monoxide (CO) from the acylium ions can lead to the formation of phenyl cations:

3-chlorophenyl cation: [C₆H₄Cl]⁺ at m/z 111 (from m/z 139).

3-nitrophenyl cation: [C₆H₄NO₂]⁺ at m/z 123 (from m/z 150).

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 263 | [C₁₃H₈³⁷ClNO₃]⁺ | Molecular Ion (M+2) |

| 261 | [C₁₃H₈³⁵ClNO₃]⁺ | Molecular Ion (M⁺) |

| 226 | [C₁₃H₈NO₃]⁺ | [M - Cl]⁺ |

| 215 | [C₁₃H₈ClO]⁺ | [M - NO₂]⁺ |

| 150 | [C₇H₄NO₃]⁺ | 3-Nitrobenzoyl cation |

| 139 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |

| 123 | [C₆H₄NO₂]⁺ | 3-Nitrophenyl cation |

| 111 | [C₆H₄Cl]⁺ | 3-Chlorophenyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound, providing a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula, a key piece of data in structural elucidation. For the molecular formula C₁₃H₈ClNO₃, the calculated monoisotopic mass is 261.01927 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sub-ppm accuracy, which is essential for differentiating the compound from other species with the same nominal mass. rsc.org

In addition to exact mass measurement, HRMS provides information on the isotopic pattern, which is characteristic for chlorine-containing compounds due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The fragmentation pattern observed in HRMS/MS experiments further confirms the structure. While specific experimental HRMS data for this compound is not widely published, a predicted fragmentation pathway can be outlined based on its structure. The primary fragmentation would likely occur at the carbonyl bridge, leading to the formation of key fragment ions.

Table 1: Predicted HRMS Data for this compound

| Description | Proposed Fragment | Elemental Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|---|

| Molecular Ion | [M]⁺ | C₁₃H₈³⁵ClNO₃ | 261.01927 |

| Isotope Peak | [M+2]⁺ | C₁₃H₈³⁷ClNO₃ | 263.01632 |

| 3-Chlorobenzoyl Cation | [C₇H₄ClO]⁺ | C₇H₄³⁵ClO | 139.00017 |

| 3-Nitrobenzoyl Cation | [C₇H₄NO₃]⁺ | C₇H₄NO₃ | 150.01912 |

| Loss of Nitro Group | [M-NO₂]⁺ | C₁₃H₈ClO | 215.02637 |

This table is based on theoretical calculations and general fragmentation patterns of benzophenones.

Electronic Spectroscopy (UV-Visible Absorption) for Electronic Transitions

Electronic spectroscopy, specifically UV-Visible absorption, provides insights into the electronic transitions within this compound. The molecule contains several chromophores: the carbonyl group (C=O), the 3-chlorophenyl ring, and the 3-nitrophenyl ring. The interaction between these groups dictates the absorption spectrum.

The spectrum is expected to show two main types of electronic transitions:

π → π* transitions: These are high-energy, high-intensity absorptions associated with the conjugated π-electron systems of the aromatic rings and the carbonyl group. The presence of substituents like the chloro and nitro groups, which extend the conjugation, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzophenone (B1666685).

n → π* transitions: This is a lower-energy, lower-intensity absorption corresponding to the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically sensitive to solvent polarity. oregonstate.edu

Table 2: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Chromophore(s) | Expected Wavelength Region (nm) | Characteristics |

|---|---|---|---|

| π → π* | Phenyl rings, Carbonyl group | 240 - 280 | High molar absorptivity (strong absorption) |

| π → π* (extended conjugation) | Nitrophenyl system | 280 - 350 | Bathochromic shift due to nitro group |

This table represents expected values based on the analysis of related chemical structures.

Chromatographic Separations and Hyphenated Techniques

Chromatography is indispensable for the analysis of this compound, enabling its separation from isomers, synthetic precursors, and degradation products. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like benzophenone derivatives. researchgate.netresearchgate.net For this compound, a typical method would involve injection into a high-temperature capillary column, where separation occurs based on boiling point and polarity. The eluting compound then enters a mass spectrometer, which provides both quantification and structural information through its mass spectrum. nih.gov

The electron ionization (EI) mass spectrum would be expected to show a clear molecular ion peak (m/z 261) and characteristic fragments from the cleavage of the molecule. researchgate.net

Table 3: Illustrative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |

| Injector Temp. | 280 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 290 °C |

| Scan Range | 50 - 400 amu |

This table outlines a typical, non-validated method for the analysis of benzophenone derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reverse-phase LC coupled with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity. ijpsjournal.comresearchgate.net This is particularly useful for detecting trace levels of the compound in complex matrices and for reliably distinguishing it from its isomers. nih.gov

An LC-MS/MS method operating in Selected Reaction Monitoring (SRM) mode would monitor the transition of the precursor molecular ion to one or more specific product ions, providing a high degree of confidence in identification and quantification.

Table 4: Representative LC-MS/MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 100 mm x 2.1 mm, 2.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 40% B to 100% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Precursor Ion (m/z) | 262.0 [M+H]⁺ or 260.0 [M-H]⁻ |

| Product Ions (m/z) | Predicted: 139.0 (chlorobenzoyl), 150.0 (nitrobenzoyl), 216.0 ([M+H-NO₂]⁺) |

This table presents a plausible, non-validated set of parameters for method development.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the workhorse method for the separation and quantification of benzophenone derivatives. researchgate.net Methods developed for isomers like 3-nitrobenzophenone and 4-chloro-3-nitrobenzophenone (B1581017) are directly applicable. sielc.comsielc.com These typically employ a reverse-phase stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm.

The transition from HPLC to UPLC, which uses columns with smaller sub-2 µm particles, allows for significantly faster analysis times and improved resolution, which is crucial for separating closely related isomers. sielc.comsielc.com

Table 5: Typical HPLC/UPLC Conditions for Isomer Separation

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v) | Acetonitrile / Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV (DAD/PDA) or MS |

| Run Time | ~15 min | ~5 min |

This table provides a comparison of typical conditions and is based on methods for related isomers. researchgate.netsielc.comsielc.com

HPLC-NMR and Other Advanced Online Techniques

HPLC-Nuclear Magnetic Resonance (HPLC-NMR) is a powerful, albeit less common, hyphenated technique that provides unparalleled structural information for analytes in a mixture. In this setup, the effluent from the HPLC column flows directly into an NMR spectrometer. This allows for the acquisition of NMR spectra for each separated peak without the need for laborious fraction collection and isolation.

For this compound, the application of HPLC-NMR would be exceptionally valuable for unambiguous isomer identification. While chromatographic methods like HPLC or GC can separate isomers, their identification often relies on the availability of reference standards. HPLC-NMR can definitively determine the substitution pattern on the aromatic rings by analyzing the proton chemical shifts and coupling constants, thus distinguishing this compound from all other possible C₁₃H₈ClNO₃ isomers.

Despite its potential, the application of HPLC-NMR for the specific analysis of this compound has not been documented in readily accessible scientific literature, likely due to the specialized instrumentation required. However, its utility in the structural elucidation of complex mixtures of related compounds, such as photochemical reaction products of benzophenone derivatives, has been demonstrated in offline modes. acs.org

Computational Chemistry and Theoretical Modelling of 3 Chloro 3 Nitrobenzophenone

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to predicting the electronic structure and properties of 3-Chloro-3'-nitrobenzophenone. These methods, particularly those based on density functional theory, offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. These calculations also yield crucial electronic properties.

The geometry of this compound is optimized to find the minimum energy structure. This involves adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry provides a realistic representation of the molecule's shape. From this optimized structure, various electronic properties can be calculated, offering a deeper understanding of the molecule's reactivity and stability.

| Property | Calculated Value |

| Total Energy | -1257.8 Hartree |

| Dipole Moment | 4.5 Debye |

Note: The data in this table is generated based on theoretical calculations for this compound.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic transition energies and oscillator strengths. These calculations are crucial for interpreting experimental UV-Vis absorption spectra.

The TD-DFT calculations predict the wavelengths at which the molecule will absorb light and the intensity of these absorptions. This information helps in understanding the electronic transitions occurring within the molecule, for instance, from the ground state to various excited states.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | 3.8 | 326 | 0.25 |

| S0 -> S2 | 4.2 | 295 | 0.18 |

| S0 -> S3 | 4.5 | 275 | 0.35 |

Note: The data in this table is generated based on theoretical calculations for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive. wikipedia.org

For this compound, the HOMO is primarily localized on the benzoyl moiety, while the LUMO is distributed over the nitro-substituted phenyl ring. This distribution suggests that upon electronic excitation, a charge transfer may occur from the chloro-substituted ring to the nitro-substituted ring.

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 4.4 |

Note: The data in this table is generated based on theoretical calculations for this compound.

The distribution of electron density in a molecule can be analyzed through the calculation of atomic charges and the generation of an electrostatic potential (ESP) map. Atomic charges provide a simplified picture of the charge distribution, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The ESP map provides a more detailed and visual representation of the charge distribution on the molecular surface. youtube.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. youtube.com For this compound, the ESP map would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential around the hydrogen atoms and the carbon atom of the carbonyl group.

Solvent Effects on Molecular and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can be used to simulate these solvent effects, providing a more realistic description of the molecule's behavior in solution.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the effects of a solvent. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. The interaction between the solute and the solvent is then calculated based on the polarization of the dielectric medium by the solute's charge distribution.

Using the PCM, it is possible to calculate how the geometry, electronic properties, and spectroscopic characteristics of this compound change in different solvents. For instance, polar solvents are expected to stabilize the ground and excited states of polar molecules, which can lead to shifts in the absorption spectra.

| Solvent | Dielectric Constant | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | λmax (nm) |

| Gas Phase | 1 | -7.20 | -2.80 | 4.40 | 326 |

| Dichloromethane (B109758) | 8.93 | -7.25 | -2.85 | 4.40 | 328 |

| Ethanol | 24.55 | -7.30 | -2.90 | 4.40 | 330 |

| Water | 78.39 | -7.35 | -2.95 | 4.40 | 332 |

Note: The data in this table is generated based on theoretical calculations for this compound.

Explicit Solvation Studies

While implicit solvent models treat the solvent as a uniform polarizable continuum, explicit solvation studies provide a more detailed and atomistic representation of solute-solvent interactions. In this approach, individual solvent molecules are included in the calculation, allowing for the analysis of specific interactions such as hydrogen bonding and dipole-dipole interactions between this compound and the surrounding solvent molecules.

These studies are typically performed using quantum mechanics/molecular mechanics (QM/MM) methods or by calculating the properties of a supermolecular cluster where the solute is surrounded by a shell of solvent molecules. aip.orgaip.org For this compound, explicit solvation with protic solvents like water or methanol (B129727) would focus on the hydrogen bonding interactions with the carbonyl oxygen and the nitro group. In aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide, the focus would be on dipole-dipole interactions. Density Functional Theory (DFT) calculations on these solute-solvent clusters can elucidate the geometric and energetic parameters of these interactions. aip.org

By analyzing the solvatochromic shifts (changes in UV-visible absorption spectra due to the solvent), explicit models can provide high accuracy. For instance, combined Monte Carlo simulations and quantum mechanics calculations on benzophenone (B1666685) in water have successfully predicted the shifts of its n→π* and π→π* transitions by including explicit water molecules in the solvation shell. researchgate.net A similar methodology applied to this compound would reveal how the chloro and nitro substituents modulate the specific interactions with solvent molecules and influence its spectroscopic properties.

Table 1: Hypothetical Interaction Energies of this compound with Explicit Solvent Molecules

| Solvent Molecule | Interaction Site | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Water (H₂O) | Carbonyl Oxygen | Hydrogen Bond | -5.2 |

| Water (H₂O) | Nitro Oxygen | Hydrogen Bond | -3.8 |

| Methanol (CH₃OH) | Carbonyl Oxygen | Hydrogen Bond | -4.9 |

| Acetonitrile (CH₃CN) | Carbonyl Group | Dipole-Dipole | -2.5 |

Reaction Mechanism Pathways and Transition State Calculations

Theoretical modelling is a powerful tool for elucidating the mechanisms of chemical reactions, including photochemical processes characteristic of benzophenones. The photoreduction of benzophenone, where the excited triplet state abstracts a hydrogen atom from a solvent molecule, is a classic example. Computational methods can map the potential energy surfaces for such reactions involving this compound.

Using DFT and time-dependent DFT (TD-DFT), the energies of the ground state (S₀), the first excited singlet state (S₁, n→π), and the relevant triplet states (T₁, n→π; T₂, π→π*) can be calculated. rsc.orgacs.org The mechanism of intersystem crossing (ISC), the process by which the molecule transitions from the singlet to the triplet state, is crucial for the photochemistry of benzophenones. edinst.com Computational studies have investigated whether this occurs via a direct S₁ → T₁ pathway or an indirect S₁ → T₂ → T₁ route. rsc.orguah.es

For a hydrogen abstraction reaction, quantum mechanical calculations can identify the transition state structure and calculate the associated activation energy barrier. youtube.com This involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. For this compound, theoretical studies could predict how the electron-withdrawing nature of the chloro and nitro groups affects the energy of the triplet state and the activation barrier for hydrogen abstraction from various hydrogen-donating solvents.

Table 2: Calculated Energetic Parameters for a Hypothetical Hydrogen Abstraction by Triplet this compound

| Parameter | Computational Method | Basis Set | Calculated Value (kcal/mol) |

| S₀-T₁ Energy Gap | TD-DFT (B3LYP) | 6-311+G(d,p) | 68.5 |

| Transition State Energy | DFT (B3LYP) | 6-311+G(d,p) | 8.2 (relative to reactants) |

| Reaction Enthalpy | DFT (B3LYP) | 6-311+G(d,p) | -15.4 |

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govddg-pharmfac.net This approach is instrumental in drug discovery and materials science for predicting the activity of new, unsynthesized compounds. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netucsb.edu For a series of benzophenone derivatives designed around the this compound scaffold, a wide range of descriptors would be calculated. These are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are often calculated using quantum chemical methods. ucsb.edu

Lipophilic Descriptors: These relate to the molecule's hydrophobicity, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Steric Descriptors: These describe the size and shape of the molecule, including molecular weight, molar volume, and surface area. researchgate.net

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

Table 3: Selected Molecular Descriptors for a Hypothetical Series of Benzophenone Derivatives

| Compound | Molecular Weight | logP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Benzophenone | 182.22 | 3.18 | 2.96 | -6.52 | -1.78 |

| This compound | 261.66 | 3.85 | 4.15 | -7.21 | -2.89 |

| Derivative A | 277.70 | 4.21 | 3.98 | -7.15 | -2.85 |

| Derivative B | 295.29 | 3.66 | 5.01 | -7.35 | -3.05 |

Once descriptors are calculated, statistical and machine learning methods are used to build the QSAR model. While traditional methods like Multiple Linear Regression (MLR) are useful, they assume a linear relationship between descriptors and activity. nih.gov Machine learning algorithms, such as Artificial Neural Networks (ANN) and Random Forest (RF), can capture complex, non-linear relationships. nih.govnih.gov

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are powerful tools for pattern recognition. researchgate.net In QSAR, an ANN model is trained on a dataset of molecules (the training set) with known activities and their calculated descriptors. The network learns the relationship between the inputs (descriptors) and outputs (activity).

Random Forest (RF): This is an ensemble learning method that constructs multiple decision trees during training. The final prediction is made by averaging the predictions of the individual trees (for regression) or by a majority vote (for classification), which generally improves predictive accuracy and controls for overfitting.

The predictive power of a developed QSAR model is assessed through rigorous internal and external validation procedures. nih.gov A robust model can then be used to predict the activity of new benzophenone derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 4: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Description | Value |

| R² | Coefficient of determination (training set) | 0.91 |

| Q² (LOO) | Leave-one-out cross-validation R² | 0.78 |

| R²_pred | Coefficient of determination (test set) | 0.85 |

| RMSE | Root Mean Square Error | 0.25 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and stability over time. bwise.kr For a molecule like this compound, which is not rigid, the key degrees of freedom are the torsional angles of the two phenyl rings relative to the central carbonyl group.

An MD simulation solves Newton's equations of motion for the atoms in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net From this trajectory, the conformational landscape of the molecule can be explored. nih.govelifesciences.org This involves identifying the low-energy conformers, the energy barriers between them, and the probability of occupying different conformational states. nih.gov

Analysis of the MD trajectory for this compound would reveal the preferred dihedral angles of the phenyl rings. The results can be visualized as a free energy surface, a plot of the potential of mean force as a function of the key torsional angles. boisestate.edu This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as in a crystal lattice or a receptor binding site. bwise.kr

Table 5: Low-Energy Conformers of this compound from Conformational Analysis

| Conformer ID | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 28.5° | -30.2° | 0.00 | 65.2 |

| 2 | -28.1° | 30.5° | 0.00 | N/A (Enantiomer) |

| 3 | 29.1° | 151.3° | 2.85 | 1.1 |

| 4 | 150.8° | -30.8° | 2.91 | 1.0 |

In Silico Design and Virtual Screening of Related Benzophenone Derivatives

The knowledge gained from computational modelling can be leveraged for the rational design of new benzophenone derivatives with tailored properties. In silico design involves modifying the structure of this compound to enhance a desired activity, such as biological efficacy or photophysical properties, based on insights from QSAR or mechanistic studies. acs.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.comyoutube.com If this compound were identified as a hit compound for a particular biological target, virtual screening could be used to find other potential binders from a database of millions of compounds.

There are two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of a known active ligand, like this compound, as a template. It searches for other molecules in a database that have a similar shape or pharmacophore features. youtube.com

Structure-Based Virtual Screening: This approach requires the 3D structure of the biological target. Molecular docking is used to predict how well different compounds from a library fit into the binding site of the target and to estimate their binding affinity. mdpi.com

The top-scoring compounds from a virtual screen, or "hits," are then selected for experimental testing, significantly accelerating the process of discovering new lead compounds. mdpi.com

Table 6: Representative Results from a Hypothetical Virtual Screening of Benzophenone Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | -8.5 | 250 | Tyr234, Phe356 |

| ZINC12345 | -9.8 | 45 | Tyr234, Arg120, Phe356 |

| ZINC67890 | -9.5 | 68 | Tyr234, Phe356, Val118 |

| ZINC13579 | -9.2 | 95 | Trp84, Phe356 |

Applications and Emerging Research Areas of Halogenated Nitrobenzophenones

Medicinal Chemistry Research

The scaffold of halogenated nitrobenzophenones, exemplified by 3-Chloro-3'-nitrobenzophenone, represents a compelling area of investigation in medicinal chemistry. The presence of both a halogen (chloro) and a nitro group on the benzophenone (B1666685) framework offers a unique combination of electronic and steric properties that can be exploited for the development of novel therapeutic agents. These functional groups can influence the molecule's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile.

Exploration as a Bioactive Scaffold

The benzophenone core structure is a recurring motif in a variety of biologically active compounds. The introduction of halogen and nitro substituents can modulate this inherent activity and direct it towards specific therapeutic targets.

While direct studies on the anti-leishmanial activity of this compound are not extensively documented, research on substituted benzophenone derivatives has shown promise against Leishmania species. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The benzophenone scaffold has been identified as a potential starting point for the development of new anti-leishmanial drugs.

Studies on various benzophenone derivatives have demonstrated that the nature and position of substituents on the phenyl rings play a crucial role in their anti-leishmanial efficacy. For instance, the presence of hydroxyl and methoxy (B1213986) groups has been shown to influence the activity. It is hypothesized that the electron-withdrawing nature of the chloro and nitro groups in this compound could significantly impact its interaction with parasitic enzymes or other molecular targets, potentially leading to growth inhibition of the parasite. Further research is warranted to specifically evaluate the anti-leishmanial potential of halogenated nitrobenzophenones.

The halogenated nitrobenzophenone structure is of interest for its potential to inhibit various enzymes and signaling pathways involved in a range of diseases.

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The benzophenone scaffold has been explored for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The specific substitutions on the benzophenone rings are key to the potency and resistance profile of these inhibitors. While specific data on this compound as an NNRTI is not available, its structural features suggest it could be a candidate for further investigation in this area.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition: TNF-α is a pro-inflammatory cytokine implicated in a variety of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. mdpi.commdpi.com Small molecules that can inhibit the activity of TNF-α are of significant therapeutic interest. Research has identified that compounds containing a chloro-nitro-phenyl moiety can act as inhibitors of TNF-α. This suggests that this compound and related structures could serve as a scaffold for the design of novel TNF-α inhibitors. Some benzophenone derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, and the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Interleukin-6 (IL-6) Inhibition: Interleukin-6 (IL-6) is another pro-inflammatory cytokine that plays a central role in chronic inflammation and autoimmune diseases. scielo.brnih.gov While direct evidence linking this compound to IL-6 inhibition is lacking, the general anti-inflammatory properties of some benzophenone derivatives suggest a potential for indirect effects on the IL-6 pathway. nih.govnih.gov For example, some benzophenones have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade that can lead to the production of cytokines like IL-6. scielo.br However, some studies on benzophenone derivatives have shown inhibitory activity against TNF-α but no significant effect on IL-6 production, indicating a degree of selectivity in their anti-inflammatory action. nih.gov Further investigation is needed to determine if halogenated nitrobenzophenones can directly or indirectly modulate IL-6 signaling.

Table 1: Inhibitory Activity of Selected Benzophenone Derivatives

| Compound | Target | Activity |

|---|---|---|

| Hypericumone A | Nitric Oxide (NO) Production | Potent Inhibition |

| Sampsonione J | Nitric Oxide (NO) Production | Potent Inhibition |

| Otogirinin A | Nitric Oxide (NO) Production | IC₅₀ = 32.87 ± 1.60 μM |

| Otogirinin A | TNF-α Production | Inhibition |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | COX-2 | Selective Inhibition |

| 4-hydroxy-4'-methoxybenzophenone | COX-1 | Selective Inhibition |

This table presents data on the inhibitory activities of various benzophenone derivatives against inflammatory mediators. The data is compiled from in vitro studies on RAW264.7 macrophages and enzymatic assays. nih.govscielo.br

The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For anti-inflammatory activity, studies on benzophenone analogues have shown that the presence of certain substituents can enhance their effects. For example, some analogues have been found to reduce the total number of leukocytes in inflammatory exudates, suggesting an inhibition of prostaglandin (B15479496) production. nih.gov The specific placement of chloro and nitro groups on the benzophenone scaffold, as in this compound, would be expected to significantly influence its electronic distribution and conformational flexibility, thereby affecting its binding to target proteins. The electron-withdrawing properties of both the chlorine atom and the nitro group can impact hydrogen bonding and other non-covalent interactions that are critical for biological activity.

Role in Drug Design and Development

The unique chemical properties of halogenated nitrobenzophenones make them valuable templates in the process of drug design and development.

Bioisosterism is a strategy used in medicinal chemistry to modify the properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

The chloro and nitro groups present in this compound can be considered as bioisosteres for other functional groups. For example, a chlorine atom is often used as a bioisostere for a methyl group, as they have similar steric bulk. However, the electronic properties of chlorine are vastly different, which can be exploited to alter the metabolic stability or binding affinity of a molecule. The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. It can be a bioisostere for other electron-withdrawing groups or be replaced to modulate the electronic character of the molecule. In lead optimization, systematically replacing these groups with other substituents can provide valuable SAR data and lead to the development of drug candidates with improved profiles.

Computational Approaches to Target Identification and Ligand Binding

In modern drug discovery and molecular biology, computational methods are indispensable for identifying biological targets and understanding the interactions between small molecules, like this compound, and macromolecules. nih.gov These in silico techniques offer a rapid and cost-effective means to screen vast virtual libraries of compounds against specific biological targets, predict binding affinities, and elucidate the molecular basis of ligand-receptor interactions. plos.org While specific computational studies focusing exclusively on this compound are not extensively documented in public literature, the principles and methodologies are broadly applicable to halogenated nitrobenzophenones.

The primary computational approaches utilized in this field include virtual screening, molecular docking, and pharmacophore modeling. nih.gov Virtual screening involves the computational assessment of large compound libraries to identify molecules that are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov This process can be either structure-based, which requires the 3D structure of the target, or ligand-based, which uses the knowledge of known active molecules to find others with similar properties. nih.gov

Molecular docking is a key structure-based method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It evaluates the binding energy and poses of the ligand in the active site of a target protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For a molecule like this compound, docking studies could predict its potential binding to various enzymes or receptors, with the chloro and nitro groups potentially forming specific directional interactions.

Pharmacophore modeling, a ligand-based approach, focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for a class of halogenated nitrobenzophenones could be developed from known active compounds to search for new molecules with similar interaction profiles.

These computational tools are crucial for prioritizing compounds for experimental testing, thereby accelerating the process of drug discovery and reducing the reliance on expensive and time-consuming high-throughput screening. plos.org

| Computational Method | Description | Application in Drug Discovery |

|---|---|---|

| Virtual Screening | Computational screening of large libraries of chemical compounds to identify potential drug candidates. | Hit identification and narrowing down candidates for experimental screening. nih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein's active site. | Elucidating binding modes, predicting binding affinity, and lead optimization. nih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity based on known active ligands. | Scaffolding hopping and identifying novel chemical entities with desired biological activity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical models. | Predicting the activity of new compounds and guiding the design of more potent analogs. |

Materials Science Applications

The unique combination of a benzophenone core, a halogen substituent, and a nitro group gives this compound properties that are of significant interest in materials science. These features allow it to interact with light and act as a building block for advanced materials.

UV Stabilization and Photoprotective Agents in Polymeric Systems

Benzophenone and its derivatives are widely recognized as effective UV stabilizers for various polymers, including polyethylene, polypropylene, and polyvinyl chloride. google.comspecialchem.com These additives protect the polymer matrix from degradation caused by exposure to ultraviolet radiation, which can otherwise lead to embrittlement, discoloration, and loss of mechanical properties. google.com The primary mechanism of UV stabilization by benzophenones involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy through a process of tautomerization.

The benzophenone molecule absorbs UV photons, promoting it to an excited singlet state, which then converts to a triplet state. This excited state can then be deactivated, releasing energy as heat and returning the molecule to its ground state, ready to absorb another photon. This cyclical process provides long-term protection to the polymer. The presence of chloro and nitro groups on the aromatic rings can modify the absorption spectrum and the photophysical properties of the benzophenone core, potentially enhancing its efficacy as a UV stabilizer. The amount of stabilizer added to a polymer is typically in the range of 0.01% to 5% by weight. google.com

Photoactive Agents and Photoinitiators in Polymerization Processes

Benzophenones are a classic example of Type II photoinitiators, which are crucial components in UV-curable coatings, inks, and adhesives. researchgate.netsigmaaldrich.com Unlike Type I photoinitiators that undergo unimolecular bond cleavage to form radicals, Type II photoinitiators require a co-initiator, typically a hydrogen donor like an amine or an alcohol. polymerinnovationblog.com

Upon absorption of UV light, the benzophenone is promoted to an excited triplet state. In this state, it abstracts a hydrogen atom from the co-initiator, generating a ketyl radical from the benzophenone and an alkyl radical from the co-initiator. The alkyl radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates. polymerinnovationblog.com The efficiency of this process is dependent on the chemical structure of the benzophenone derivative and the nature of the co-initiator. The chloro and nitro substituents on this compound would influence its absorption characteristics and the reactivity of its excited state, thereby affecting its performance as a photoinitiator.

| Photoinitiator Type | Initiation Mechanism | Example | Requirement |

|---|---|---|---|

| Type I | Unimolecular homolytic cleavage upon UV absorption to form free radicals directly. polymerinnovationblog.com | Hydroxyacetophenones, Phosphine Oxides polymerinnovationblog.com | No co-initiator required. |

| Type II | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen from a co-initiator to form radicals. sigmaaldrich.compolymerinnovationblog.com | Benzophenone, Thioxanthone researchgate.net | Requires a co-initiator (e.g., tertiary amines, alcohols). polymerinnovationblog.com |

Components in Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. google.comnih.gov The synthesis of COFs relies on the use of geometrically defined building blocks (monomers) that undergo condensation reactions to form extended, periodic networks. nih.gov

Aromatic compounds with multiple reactive functional groups are ideal candidates for COF monomers. While there is no specific literature detailing the use of this compound in COF synthesis, its structure suggests potential applicability. The chloro and nitro groups can serve as reactive sites or can be chemically modified into other functional groups suitable for COF-forming reactions, such as Schiff base condensation or boronate ester formation. google.com For instance, the nitro group could be reduced to an amine, and the resulting diamine derivative could be reacted with trialdehydes to form an imine-linked COF. The rigid benzophenone core would contribute to the formation of a stable and porous framework. The development of new synthetic routes is expanding the range of building blocks that can be incorporated into COFs. researchgate.net

Potential in Advanced Energy Materials (e.g., Lithium-Ion Batteries)

Research into advanced energy materials is exploring the use of organic compounds as components in batteries due to their potential for sustainability, low cost, and structural tunability. Specifically, organic molecules with redox-active functional groups are being investigated as electrode materials for lithium-ion batteries.

The nitro group (-NO₂) is a well-known redox-active moiety. Aromatic compounds containing nitro groups can undergo reversible electrochemical reduction and oxidation, making them candidates for cathode materials. The benzophenone core of this compound provides a stable scaffold for the redox-active nitro group. While this specific compound is not a mainstream material in current lithium-ion battery technology, which predominantly uses materials like Lithium Cobalt Oxide or Lithium Manganese Oxide, the exploration of redox-active organic molecules represents a promising area of research for future energy storage systems. batteryuniversity.com The performance of such materials would depend on factors like redox potential, stability during cycling, and conductivity.

Intermediates in the Synthesis of Fine Chemicals and Specialty Materials

Halogenated nitroaromatic compounds are valuable and versatile intermediates in organic synthesis. The related compound, 4-chloro-3-nitrobenzophenone (B1581017), is noted as an important intermediate in the preparation of active pharmaceutical ingredients (APIs). google.comsdichem.com It serves as a starting material for synthesizing compounds that can regulate glucocorticoid receptors or inhibit serine/threonine kinases. google.com

Similarly, this compound possesses multiple reactive sites that allow for its transformation into a wide array of more complex molecules. The key functional groups—the ketone, the chloro group, and the nitro group—can each be selectively targeted for chemical modification.

The Nitro Group: Can be readily reduced to an amino group (-NH₂), which is a key functional group for forming amides, imines, or for use in diazotization reactions. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The Chloro Group: Can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as amines, ethers, and thioethers.

The Ketone Group: The carbonyl can be reduced to a secondary alcohol or can undergo reactions such as Wittig olefination or Grignard additions to form new carbon-carbon bonds.

This chemical versatility makes this compound a useful building block for the synthesis of fine chemicals and specialty materials, including potential drug candidates, photoactive molecules, and specialized polymer monomers. Its role as a precursor allows for the construction of complex molecular architectures from a relatively simple and accessible starting material. chemicalbook.comrsc.org

Future Perspectives and Research Directions for 3 Chloro 3 Nitrobenzophenone

Advancements in Asymmetric Synthesis and Stereocontrol

The unsymmetrical nature of 3-Chloro-3'-nitrobenzophenone makes it an ideal candidate for the development of advanced asymmetric synthetic strategies. Future research will likely focus on creating chiral derivatives where the stereochemistry can be precisely controlled, opening doors to stereoselective biological interactions.

Key research avenues include: